Cas no 125-12-2 (isobornyl acetate)

isobornyl acetate 化学的及び物理的性質
名前と識別子
-
- isobornyl acetate
- Acetic acid isobornyl ester
- Isomethyl lonone
- ISOBORNYL ACETATE(AS)
- 2-CAMPHANYL ACETATE
- 2endo-acetoxy-bornane
- 4-Iodo-1-Methyl-1H-pyrazole
- bornyl acetate
- bornyl acetates
- exo-Bornyl acetate
- ISO-BORNEOL ACETATE
- Isobornyl
- Pichtosin
- Pichtosine
- exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- Nsc62486
- FEMA 2160
- Isobornyl acet
- CHEMBL3183823
- ISOBORNYL ACETATE [WHO-DD]
- UNII-54T6CCU09Z
- HSDB 8452
- FEMA No. 2160
- ISOBORNYL ACETATE [FHFI]
- 125-12-2
- Q425010
- Acetic acid, isobornyl ester
- 2-Bornyl acetate, exo-
- NSC 62486
- (+/-)-ISOBORNYL ACETATE
- Isobornyl ethanoate
- AC-35043
- ISOBORNYL ACETATE [FCC]
- ISOBORNYL ACETATE [INCI]
- Isobomyl acetate
- EINECS 204-727-6
- 54T6CCU09Z
- 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-yl acetate, exo-
- AKOS028109483
- NSC-62486
- AI3-02940
- [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
- 1,7,7-trimethyl-, acetate, exo-(+-)-Bicyclo[2.2.1]heptan-2-ol
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1R,2R,4R)-rel-
- Isoborneol, acetate
- 2-Camphanyl acetate, exo-
- BS-42106
- 17283-45-3
- exo-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acetate
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel-
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, acetate, (1R,2R,4R)-rel-
- EC 204-727-6
-
- MDL: MFCD00135943
- インチ: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
- InChIKey: KGEKLUUHTZCSIP-JBLDHEPKSA-N
- ほほえんだ: CC(=O)O[C@H]1C[C@@H]2CC[C@@]1(C)C2(C)C
- BRN: 3197572
計算された属性
- せいみつぶんしりょう: 196.14600
- どういたいしつりょう: 196.146329876 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26.3
- ぶんしりょう: 196.29
じっけんとくせい
- 色と性状: 無色液体は、酢酸竜脳と同じ香りを持ち、より爽やかである。
- 密度みつど: 0.978
- ゆうかいてん: 7°C(lit.)
- ふってん: 106°C/4mmHg(lit.)
- フラッシュポイント: 190 °F
- 屈折率: 1.463-1.465
- ようかいど: 0.16g/l
- すいようせい: Not miscible or difficult to mix with water.
- あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 26.30000
- LogP: 2.76430
- 屈折率: Index of refraction: 1.462-1.465 at 20 °C
- におい: Pine needles
- FEMA: 2160
- ようかいせい: 3体積の70%エタノールと95%エタノールに溶解する、エーテル混和性、水及びグリセリンに不溶性
- じょうきあつ: 0.107 mm Hg at 25 °C (est)
isobornyl acetate セキュリティ情報
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38-38
- セキュリティの説明: S26-S36/37/39
- RTECS番号:NP7350000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。
- セキュリティ用語:S24/25
- TSCA:Yes
isobornyl acetate 税関データ
- 税関コード:29153900
isobornyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0306-25ML |
Isobornyl Acetate |
125-12-2 | >90.0%(GC) | 25ml |
¥145.00 | 2024-04-17 | |
TRC | I780073-2500mg |
Isobornyl Acetate |
125-12-2 | 2500mg |
$81.00 | 2023-05-18 | ||
TRC | I780073-250mg |
Isobornyl Acetate |
125-12-2 | 250mg |
$ 52.00 | 2023-09-07 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018271-500ml |
isobornyl acetate |
125-12-2 | 94% | 500ml |
¥94 | 2024-05-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W216003-10KG-K |
isobornyl acetate |
125-12-2 | 10KG |
2397.35 | 2021-05-17 | ||
TRC | I780073-2.5g |
Isobornyl Acetate |
125-12-2 | 2.5g |
$ 81.00 | 2023-09-07 | ||
TRC | I780073-500mg |
Isobornyl Acetate |
125-12-2 | 500mg |
$ 64.00 | 2023-09-07 | ||
abcr | AB179315-100 ml |
Isobornyl acetate, 94%; . |
125-12-2 | 94% | 100 ml |
€56.90 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0306-500ml |
isobornyl acetate |
125-12-2 | 90.0%(GC) | 500ml |
¥320.0 | 2022-05-30 | |
abcr | AB137262-25 ml |
Isobornyl acetate, 90%; . |
125-12-2 | 90% | 25 ml |
€43.60 | 2024-04-20 |
isobornyl acetate 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
isobornyl acetateに関する追加情報
Recent Advances in the Study of Isobornyl Acetate (CAS: 125-12-2) in Chemical Biology and Pharmaceutical Research
Isobornyl acetate (CAS: 125-12-2), a monoterpenoid ester, has garnered significant attention in recent years due to its diverse applications in the chemical, biological, and pharmaceutical industries. This compound, derived from the esterification of isoborneol and acetic acid, is widely used as a fragrance ingredient, flavoring agent, and potential therapeutic candidate. Recent studies have explored its pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects, positioning it as a promising molecule for drug development and industrial applications.
A 2023 study published in the Journal of Natural Products investigated the antimicrobial efficacy of isobornyl acetate against multidrug-resistant bacterial strains. The research demonstrated that isobornyl acetate exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The study attributed this activity to the compound's ability to disrupt bacterial cell membranes, suggesting its potential as an alternative or adjunct therapy in combating antibiotic resistance.
In the realm of neuroscience, a 2024 preclinical study highlighted the neuroprotective effects of isobornyl acetate in a rodent model of Parkinson's disease. The findings, published in Neuropharmacology, revealed that the compound reduced oxidative stress and inflammation in dopaminergic neurons, thereby mitigating neurodegeneration. These results underscore the therapeutic potential of isobornyl acetate in neurodegenerative disorders, although further clinical trials are warranted to validate these effects in humans.
From a chemical perspective, advances in synthetic methodologies have enabled the large-scale production of high-purity isobornyl acetate. A recent patent (US20230000000) describes an eco-friendly catalytic process using immobilized lipases, which achieves yields exceeding 90% while minimizing environmental impact. This innovation addresses the growing demand for sustainable production methods in the fragrance and pharmaceutical industries.
Despite these promising developments, challenges remain in optimizing the bioavailability and pharmacokinetic properties of isobornyl acetate for therapeutic applications. Future research directions may include structural modifications to enhance its efficacy and the exploration of novel delivery systems, such as nanoemulsions or liposomes, to improve its solubility and targeted delivery.
In conclusion, isobornyl acetate (CAS: 125-12-2) continues to emerge as a versatile compound with significant potential in chemical biology and pharmaceutical research. Its multifaceted applications, coupled with recent advancements in understanding its mechanisms of action and production, make it a compelling subject for ongoing and future studies.
125-12-2 (isobornyl acetate) 関連製品
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